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Compound of Interest

Compound Name: JNJ-3790339

Cat. No.: B12412595 Get Quote

Technical Support Center: JNJ-3790339
This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions (FAQs) regarding the use of JNJ-3790339 in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of JNJ-3790339?

A1: The primary target of JNJ-3790339 is Diacylglycerol Kinase alpha (DGKα), a lipid kinase

that converts diacylglycerol (DAG) to phosphatidic acid (PA).[1][2]

Q2: What is the reported IC50 of JNJ-3790339 for its primary target?

A2: JNJ-3790339 is a potent inhibitor of DGKα with a reported IC50 of 9.6 μM.[1]

Q3: How selective is JNJ-3790339 for DGKα over other DGK isoforms?

A3: JNJ-3790339 demonstrates a high degree of selectivity for DGKα. It shows limited to no

inhibitory activity against other DGK isoforms such as DGKβ, DGKγ, and DGKζ, even at

concentrations where it potently inhibits DGKα.[2]

Q4: Is there a comprehensive off-target kinase inhibition profile for JNJ-3790339 against a

broad panel of kinases?
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A4: Currently, a comprehensive off-target kinase inhibition profile of JNJ-3790339 against a

broad panel of kinases (e.g., a kinome scan) is not publicly available. The existing literature

primarily focuses on its high selectivity for DGKα over other DGK isoforms.

Q5: What are the known downstream signaling pathways affected by JNJ-3790339 through

DGKα inhibition?

A5: By inhibiting DGKα, JNJ-3790339 can modulate several downstream signaling pathways,

including the mTOR, HIF-1α, Akt, and Ras/MEK/ERK pathways.

Troubleshooting Guides
Problem 1: Inconsistent IC50 values in biochemical assays.

Possible Cause 1: Substrate Quality and Concentration. The quality and concentration of the

lipid substrate (diacylglycerol) are critical. Ensure the lipid is fresh and has not been

subjected to multiple freeze-thaw cycles. Titrate the substrate concentration to be near the

Km for the enzyme.

Possible Cause 2: ATP Concentration. The inhibitory potential of ATP-competitive inhibitors

can be influenced by the ATP concentration in the assay. Use an ATP concentration that is

close to the Km of DGKα for ATP to obtain a more accurate IC50 value.

Possible Cause 3: Enzyme Activity. Ensure the DGKα enzyme is active and used within its

linear range in the assay. Perform an enzyme titration to determine the optimal

concentration.

Problem 2: Lack of cellular activity despite potent biochemical inhibition.

Possible Cause 1: Cell Permeability. JNJ-3790339 may have poor cell permeability in the

specific cell line being used. Consider using a different cell line or performing

permeabilization experiments.

Possible Cause 2: Efflux Pumps. The compound may be a substrate for cellular efflux pumps

(e.g., P-glycoprotein), leading to low intracellular concentrations. Co-incubation with a known

efflux pump inhibitor can help diagnose this issue.
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Possible Cause 3: Target Engagement. To confirm that JNJ-3790339 is engaging with DGKα

inside the cells, consider performing a Cellular Thermal Shift Assay (CETSA).

Data Presentation
Table 1: In Vitro Inhibitory Activity of JNJ-3790339 against DGK Isoforms

Target IC50 (μM) Selectivity Notes

DGKα 9.6[1] Potent inhibitor.

DGKβ
No significant inhibition at

DGKα IC50.[2]
High selectivity over DGKβ.

DGKγ
No significant inhibition at

DGKα IC50.[2]
High selectivity over DGKγ.

DGKζ
No significant inhibition at

DGKα IC50.[2]
High selectivity over DGKζ.

Experimental Protocols
Radiometric DGKα Inhibition Assay
This protocol is adapted from standard radiometric kinase assays and is suitable for

determining the in vitro potency of JNJ-3790339 against DGKα.

Materials:

Recombinant human DGKα

JNJ-3790339

Diacylglycerol (DAG) lipid substrate

Phosphatidylserine (PS)

ATP

[γ-³²P]ATP
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Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

Stop solution (e.g., 75 mM phosphoric acid)

P81 phosphocellulose paper

Scintillation counter and scintillation fluid

Procedure:

Prepare Compound Dilutions: Prepare a serial dilution of JNJ-3790339 in DMSO. Further

dilute in the kinase reaction buffer to the desired final concentrations.

Prepare Lipid Vesicles: Prepare mixed micelles of DAG and PS by sonication or extrusion.

Set Up the Reaction: In a microcentrifuge tube or 96-well plate, combine the kinase reaction

buffer, the lipid vesicles, and the diluted JNJ-3790339 or DMSO vehicle control.

Add Enzyme: Add the recombinant DGKα to each reaction and incubate for 10 minutes at

room temperature to allow for inhibitor binding.

Initiate the Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

The final ATP concentration should be at or near the Km for DGKα.

Incubate: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is

within the linear range.

Stop the Reaction: Terminate the reaction by adding the stop solution.

Spot onto P81 Paper: Spot an aliquot of each reaction mixture onto a labeled P81

phosphocellulose paper.

Wash: Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Quantify: Place the washed P81 papers into scintillation vials with scintillation fluid and

measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percent inhibition for each JNJ-3790339 concentration relative

to the DMSO control and determine the IC50 value by fitting the data to a dose-response

curve.
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Caption: JNJ-3790339 inhibits DGKα, affecting downstream signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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